Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine mechanism of action in vitro
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine mechanism of action in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
Executive Summary
This guide outlines a comprehensive, multi-stage in vitro experimental strategy to determine the mechanism of action for the novel compound, Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Given the absence of published data on this specific molecule, we will operate under a scientifically informed hypothesis derived from its core chemical structure. The 2-phenyl-1,3-thiazole scaffold is present in various biologically active agents, including kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2][3][4][5] This framework will therefore proceed with the hypothesis that this compound, hereafter designated "Cmpd-X," is an antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a well-characterized GPCR involved in critical signaling pathways related to cancer metastasis, inflammation, and immune cell trafficking.[6][7][8]
The proposed workflow is designed as a logical cascade, beginning with direct target engagement and binding characterization, followed by functional assays to quantify the impact on downstream signaling pathways. Each stage includes detailed, step-by-step protocols for key experiments, causality-driven explanations for methodological choices, and integrated data interpretation strategies. The ultimate goal is to build a robust, evidence-based model of Cmpd-X's molecular mechanism of action.
Part 1: Target Hypothesis and Initial Binding Characterization
Structural Rationale: The 2-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities.[1][3] The overall structure of Cmpd-X suggests its potential to interact with protein targets that have well-defined binding pockets. The CXCR4 receptor, a class A GPCR, is a validated drug target known to bind small molecule inhibitors.[6] Its ligand, CXCL12, plays a crucial role in cell migration, proliferation, and survival by activating multiple downstream pathways, including those mediated by Gαi and β-arrestin.[9][10][11] We hypothesize that Cmpd-X acts as an antagonist, preventing CXCL12 from binding to CXCR4 and thereby inhibiting its downstream effects.
Primary Target Engagement: Bioluminescence Resonance Energy Transfer (BRET) Ligand Binding Assay
To directly test the hypothesis that Cmpd-X binds to CXCR4, a live-cell proximity-based assay such as BRET is superior to traditional radioligand binding. BRET assays allow for real-time monitoring of ligand-receptor interactions in a more physiologically relevant environment (live cells at 37°C) without the need to separate bound and free ligands.[12][13]
Principle: This assay measures the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the N-terminus of the CXCR4 receptor and a fluorescent acceptor (a fluorescently labeled CXCL12 ligand). If Cmpd-X competes with the fluorescent ligand for the same binding site, a concentration-dependent decrease in the BRET signal will be observed.[12][14]
Experimental Workflow Diagram: BRET Competition Assay
Caption: Workflow for CXCR4 competitive ligand binding BRET assay.
Detailed Protocol: BRET Competition Binding Assay
-
Cell Culture: Seed HEK293 cells stably or transiently expressing N-terminal NanoLuc-CXCR4 into white, clear-bottom 96-well plates at a density that achieves 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of Cmpd-X in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubation: Remove culture medium from cells and add the diluted Cmpd-X. Incubate for 1 hour at 37°C to allow the compound to reach binding equilibrium.
-
Ligand Addition: Add a fluorescently-labeled CXCL12 analogue (the acceptor) at a final concentration equal to its Kd (previously determined via saturation binding experiments).
-
Substrate Addition & Measurement: Immediately before reading, add the NanoLuc substrate, furimazine.[13] Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the raw BRET ratio (fluorescence emission / luminescence emission).[13] Plot the BRET ratio against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Kinetic and Affinity Characterization: Surface Plasmon Resonance (SPR)
While BRET confirms competitive binding in a cellular context, SPR provides precise, label-free, real-time kinetic data (association and dissociation rates) and equilibrium affinity (KD) of the small molecule-protein interaction.[15][16][17] This is critical for understanding the binding dynamics and for structure-activity relationship (SAR) studies.
Principle: Purified CXCR4 protein is immobilized on a sensor chip. Cmpd-X (the analyte) is flowed over the surface at various concentrations. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time as a response in Resonance Units (RU).[18]
Detailed Protocol: SPR Kinetic Analysis
-
Chip Preparation: Immobilize purified, full-length CXCR4 protein (reconstituted in proteoliposomes or nanodiscs for stability) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of Cmpd-X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO to aid solubility).[18]
-
Binding Measurement:
-
Association: Inject each concentration of Cmpd-X over the sensor surface for a defined period and monitor the increase in RU.
-
Dissociation: After the association phase, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.
-
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]
| Parameter | Description | Hypothetical Data for Cmpd-X |
| IC50 (BRET) | Concentration of Cmpd-X that inhibits 50% of fluorescent ligand binding. | 75 nM |
| ka (on-rate) | Rate of association between Cmpd-X and CXCR4. | 2.5 x 10^5 M⁻¹s⁻¹ |
| kd (off-rate) | Rate of dissociation of the Cmpd-X/CXCR4 complex. | 5.0 x 10⁻³ s⁻¹ |
| KD (Affinity) | Equilibrium dissociation constant (kd/ka). A lower value indicates higher affinity. | 20 nM |
Part 2: Functional Antagonism of G-Protein Signaling
CXCR4 primarily couples to Gαi proteins, which, upon activation by CXCL12, initiate several downstream signaling events, including the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), leading to intracellular calcium mobilization.[9][11][19] An effective antagonist should block these events.
Intracellular Calcium Mobilization Assay
This is a robust, high-throughput functional assay to measure the activation of the Gαq/11 pathway (often engaged by Gβγ subunits liberated from Gαi activation) which results in the release of calcium from intracellular stores.[20][21][22] We will measure the ability of Cmpd-X to inhibit CXCL12-induced calcium flux.
Principle: Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a Fluo-4 derivative). When CXCL12 activates the receptor, IP3 is generated, triggering Ca2+ release from the endoplasmic reticulum. This binds the dye, causing a sharp increase in fluorescence, which can be measured in real-time using a fluorescence plate reader like a FLIPR or FlexStation.[20][21]
Detailed Protocol: Calcium Mobilization Assay
-
Cell Plating: Seed CXCR4-expressing cells (e.g., Jurkat cells, which endogenously express CXCR4, or a transfected cell line) into black-wall, clear-bottom 96-well plates.[6] Allow cells to form a confluent monolayer.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) in assay buffer, often containing probenecid to prevent dye extrusion.[20] Incubate for 1 hour at 37°C.
-
Compound Incubation: Add various concentrations of Cmpd-X to the plate and incubate for 15-30 minutes.
-
Stimulation and Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then use the instrument's integrated fluidics to inject a pre-determined EC80 concentration of CXCL12 into the wells. Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of Cmpd-X concentration and fit to a four-parameter logistic equation to calculate the IC50 for functional antagonism.
Part 3: Functional Antagonism of Downstream Kinase Activation
Activation of CXCR4 by CXCL12 leads to the phosphorylation and activation of several downstream kinases, most notably the Extracellular signal-Regulated Kinases (ERK1/2) of the MAPK pathway.[6][8] This pathway is critical for cell proliferation and survival.[23] Cmpd-X's ability to block this phosphorylation event is a key indicator of its mechanistic efficacy.
Western Blot for Phospho-ERK (p-ERK)
Western blotting is a gold-standard technique to semi-quantitatively measure the phosphorylation status of specific proteins within a cell lysate.[24] We will assess the level of ERK1/2 phosphorylation at Thr202/Tyr204 in response to CXCL12 stimulation, with and without Cmpd-X pre-treatment.
Experimental Workflow Diagram: Western Blot Analysis
Caption: Step-by-step workflow for p-ERK Western blot analysis.
Detailed Protocol: Western Blot for p-ERK
-
Cell Treatment: Plate CXCR4-expressing cells and serum-starve overnight to lower basal kinase activity. Pre-treat cells with various concentrations of Cmpd-X for 1 hour. Stimulate with an EC80 concentration of CXCL12 for 5-10 minutes (time course should be optimized).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[24]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[25]
-
Densitometry: Quantify the band intensity for both p-ERK and total-ERK. Calculate the ratio of p-ERK to total-ERK for each condition to determine the concentration-dependent inhibition by Cmpd-X.
| Assay | Endpoint Measured | Hypothetical IC50 for Cmpd-X |
| Calcium Mobilization | Inhibition of CXCL12-induced Ca2+ flux. | 110 nM |
| p-ERK Western Blot | Inhibition of CXCL12-induced ERK phosphorylation. | 150 nM |
Part 4: Synthesis and Mechanistic Model
By integrating the data from these orthogonal assays, a cohesive model of Cmpd-X's mechanism of action emerges.
Integrated Data Interpretation:
-
The BRET assay demonstrates that Cmpd-X directly engages the CXCR4 receptor in a live-cell environment and competes with the natural ligand binding site.
-
SPR analysis confirms this direct interaction in a purified, label-free system, providing high-resolution kinetic data (ka, kd) and a precise affinity measurement (KD) that corroborates the cellular binding data.
-
The calcium mobilization assay provides functional proof that this binding event translates into the blockade of G-protein-mediated signaling, a primary function of CXCR4 antagonism.
-
The Western blot for p-ERK confirms that the blockade of receptor-proximal G-protein signaling propagates downstream to inhibit a key kinase pathway involved in cellular responses like proliferation and migration.[26]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of Cmpd-X as a CXCR4 antagonist.
This systematic approach, progressing from direct binding to downstream functional consequences, provides a robust and validated framework for defining the in vitro mechanism of action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine as a competitive antagonist of the CXCR4 receptor.
References
-
Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Clinical Cancer Research, 16(11), 2927–2931. [Link]
-
Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661–663. [Link]
-
Busillo, J. M., & Benovic, J. L. (2007). Regulation of CXCR4 signaling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(4), 952–963. [Link]
-
Southern, C., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]
-
Reig, G., & Theveneau, E. (2014). Chemokine signaling in development and disease. Development, 141(22), 4393-4398. [Link]
-
QIAGEN. (n.d.). CXCR4 Signaling. GeneGlobe. Retrieved from [Link]
-
Béguin, P., et al. (2014). CXCL12 chemokine and its receptors as major players in the interactions between immune and nervous systems. Frontiers in Cellular Neuroscience, 8, 62. [Link]
-
Chen, Y., et al. (2023). CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications. International Journal of Biological Sciences, 19(11), 3466–3487. [Link]
-
Liu, Y., et al. (2022). The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. Frontiers in Pharmacology, 13, 896324. [Link]
-
D'Aniello, C., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology, 8, 579782. [Link]
-
Alouche, N., et al. (2024). CXCR4: from B-cell development to B cell–mediated diseases. Life Science Alliance, 7(6), e202302422. [Link]
-
Nguyen, T., et al. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2417, 137-148. [Link]
-
Burgos, M., et al. (2020). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 10(24), e3862. [Link]
-
Kilpatrick, L. E., & Hill, S. J. (2016). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology, 173(12), 1927-1943. [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Application Note. Retrieved from [Link]
-
Hooks, S. B., & Santos, W. L. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 137-146. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. MedChemComm, 15(1), 123-137. [Link]
-
Navarro, G., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Current Pharmaceutical Design, 20(1), 27-40. [Link]
-
Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Application Note. Retrieved from [Link]
-
Desai, N. C., et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 16(4), 461-468. [Link]
-
Burgos, M., et al. (2020). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 10(24), e3862. [Link]
-
Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. White Paper. [Link]
-
Adamastor Bioservices. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Nguyen, T., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2417, 137-148. [Link]
-
Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. ResearchGate. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
-
Geronikaki, A., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 21(10), 1409. [Link]
-
Allen, J. A., et al. (2009). Tools for GPCR drug discovery. Scientia Sinica Vitae, 39(11), 1089-1098. [Link]
-
Lau, Y. S., et al. (2020). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol, 10(2), e3490. [Link]
-
Various Authors. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Technical Note. [Link]
-
INDIGO Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
van der Velden, W. J. C., et al. (2016). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1484, 113-123. [Link]
-
Beresneva, N., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14868-14884. [Link]
-
Schihada, H., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research, 4, 53-59. [Link]
-
Sharma, P., & Kumar, A. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. [Link]
-
Conibear, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 965152. [Link]
-
NextSDS. (n.d.). methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives | MDPI [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ijbs.com [ijbs.com]
- 8. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]
- 12. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. adamastor-bioservices.com [adamastor-bioservices.com]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
